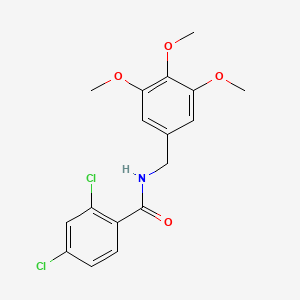

2,4-dichloro-N-(3,4,5-trimethoxybenzyl)benzamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzamides can be performed through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient. The advantages of this method include the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process, and the use of ultrasonic irradiation as a green and powerful technology .Aplicaciones Científicas De Investigación

Medicinal Chemistry

2,4-dichloro-N-(3,4,5-trimethoxybenzyl)benzamide: has potential applications in medicinal chemistry due to its structural similarity to compounds that exhibit biological activity. For instance, derivatives of benzamide are known to have antitumoral and anticonvulsive activities . This compound could be used as a precursor in the synthesis of pharmaceuticals targeting these conditions.

Chemical Synthesis

In the realm of chemical synthesis, this compound could serve as an intermediate in the preparation of more complex molecules. Its benzamide moiety is a versatile building block in organic synthesis, often used in the formation of heterocyclic compounds which are prevalent in many drugs and agrochemicals .

Material Science

The trimethoxybenzyl group within 2,4-dichloro-N-(3,4,5-trimethoxybenzyl)benzamide could be explored for the development of new materials. Its electron-donating properties might be beneficial in creating conductive polymers or molecular sensors .

Biological Studies

This compound’s ability to interact with biological systems could be studied for its potential as a biochemical probe. It could help in understanding protein-ligand interactions, enzyme inhibition, or receptor binding mechanisms due to the presence of dichloro and trimethoxy groups which are often seen in biologically active molecules .

Environmental Applications

Research into the environmental fate of 2,4-dichloro-N-(3,4,5-trimethoxybenzyl)benzamide could provide insights into the degradation of similar compounds. This could be particularly relevant for the study of pesticide breakdown products in soil and water .

Physics Research

The crystal structure of compounds related to 2,4-dichloro-N-(3,4,5-trimethoxybenzyl)benzamide has been studied, which could have implications in the field of solid-state physics. Understanding the crystal packing and intermolecular interactions could lead to the development of new materials with specific physical properties .

Nanotechnology

Due to its complex structure, this compound could be used in nanotechnology research, particularly in the design of molecular machines or as part of supramolecular assemblies that require precise intermolecular interactions .

Analytical Chemistry

Finally, 2,4-dichloro-N-(3,4,5-trimethoxybenzyl)benzamide could be used as a standard or reagent in analytical chemistry. Its unique spectral properties might make it suitable for use in spectroscopy calibration or as a chromatography reference compound .

Direcciones Futuras

Given the limited information available on “2,4-dichloro-N-(3,4,5-trimethoxybenzyl)benzamide”, future research could focus on elucidating its physical and chemical properties, synthesis methods, and potential applications. As benzamides are widely used in various industries and as intermediates in the synthesis of therapeutic agents, further exploration of this compound could be of considerable importance .

Mecanismo De Acción

Target of Action

It’s worth noting that benzamide derivatives, to which this compound belongs, have been associated with various biological activities .

Mode of Action

Benzamide derivatives are known to interact with their targets, leading to changes at the molecular level that can result in various biological outcomes .

Biochemical Pathways

Benzamide derivatives are known to influence a variety of biochemical pathways, leading to diverse downstream effects .

Result of Action

Benzamide derivatives have been associated with various biological activities, suggesting that they can induce significant molecular and cellular changes .

Propiedades

IUPAC Name |

2,4-dichloro-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO4/c1-22-14-6-10(7-15(23-2)16(14)24-3)9-20-17(21)12-5-4-11(18)8-13(12)19/h4-8H,9H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVMIMXMWHEJHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)ethyl]-3,4-dimethyl-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B4446527.png)

![N-[3-(1-azepanyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B4446539.png)

![1-cyclopropyl-5-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B4446542.png)

![2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-methylbutanamide](/img/structure/B4446561.png)

![N-(2-methoxyethyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446562.png)

![1-(2,2-dimethylpropanoyl)-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide](/img/structure/B4446566.png)

![2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}-N-methylacetamide](/img/structure/B4446573.png)

![N-[3-(1-azepanyl)propyl]-2-chloro-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B4446578.png)

![7-methyl-2-[(2-phenylethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4446584.png)

![5-methyl-3-(4-methylphenyl)-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4446599.png)

![2-ethyl-4-[(4-ethyl-1-piperazinyl)carbonyl]-5,6-diphenyl-3(2H)-pyridazinone](/img/structure/B4446603.png)

![N-{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B4446609.png)